molecular formula C9H6Cl2F2O4 B1410040 3,6-Dichloro-2-(difluoromethoxy)mandelic acid CAS No. 1806351-61-0

3,6-Dichloro-2-(difluoromethoxy)mandelic acid

Cat. No.: B1410040
CAS No.: 1806351-61-0
M. Wt: 287.04 g/mol
InChI Key: GTIXFIWCVXMHIM-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-(difluoromethoxy)mandelic acid is an organic compound with the molecular formula C9H6Cl2F2O4 It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a mandelic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dichlorophenol and difluoromethoxybenzene.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-(difluoromethoxy)mandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3,6-Dichloro-2-(difluoromethoxy)mandelic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dichloro-2-methoxybenzoic acid
  • 3,6-Dichloro-2-fluoromethoxybenzoic acid
  • 3,6-Dichloro-2-(trifluoromethoxy)benzoic acid

Uniqueness

3,6-Dichloro-2-(difluoromethoxy)mandelic acid is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. These properties include increased reactivity and potential for forming diverse derivatives. The combination of these functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[3,6-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-3-1-2-4(11)7(17-9(12)13)5(3)6(14)8(15)16/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXFIWCVXMHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(C(=O)O)O)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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